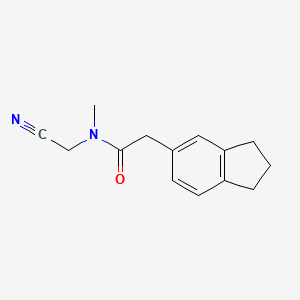
N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide, also known as C21H23N3O, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes, including cell growth and division. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells, induce apoptosis, and inhibit the activity of specific enzymes and proteins involved in cellular processes. The compound has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide in lab experiments is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is the complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Further studies are needed to explore the mechanism of action of the compound and to identify potential targets for drug development. Other future directions include the investigation of the compound's potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, and the development of new synthesis methods to improve its availability for research purposes.
Conclusion:
In conclusion, N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction between 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile and N-methylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including a specific temperature and pressure, to ensure the formation of the desired product.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit potent cytotoxicity against cancer cells and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(8-7-15)14(17)10-11-5-6-12-3-2-4-13(12)9-11/h5-6,9H,2-4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLRXDTXADLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


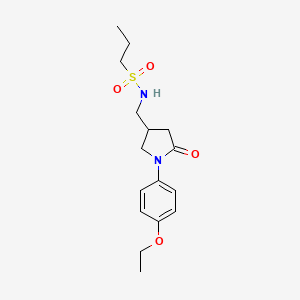
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)
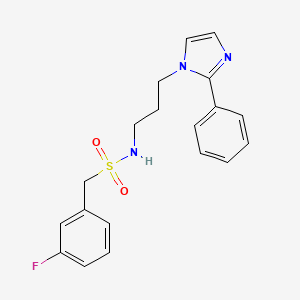
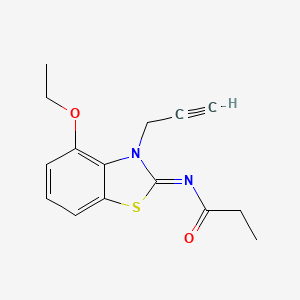

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)
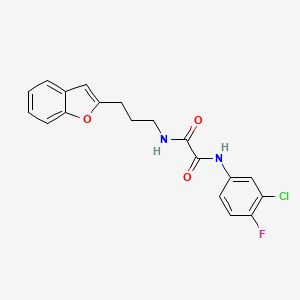

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2931401.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2931402.png)
![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2931403.png)
